molecular formula C18H18S B14134446 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene

2-(4-(tert-Butyl)phenyl)benzo[b]thiophene

Cat. No.: B14134446
M. Wt: 266.4 g/mol
InChI Key: GIMWWRIJSDRRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(tert-Butyl)phenyl)benzo[b]thiophene is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological properties and applications in materials science. This compound features a benzothiophene core substituted with a tert-butylphenyl group, making it a valuable structural motif in pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene involves a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction typically uses 2-iodothiophenol and phenylacetylene as starting materials. The reaction is carried out in the presence of a palladium(II) catalyst, such as Pd(OAc)2, and a base like tetramethylethylenediamine (TMEDA). The reaction mixture is heated to around 110°C under a nitrogen atmosphere for 24 hours, yielding the desired product in moderate to good yields (up to 87%) .

Industrial Production Methods

the scalability of the palladium-catalyzed Sonogashira cross-coupling reaction suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and purification processes .

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound binds to these receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved in its action are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18S

Molecular Weight

266.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1-benzothiophene

InChI

InChI=1S/C18H18S/c1-18(2,3)15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)19-17/h4-12H,1-3H3

InChI Key

GIMWWRIJSDRRHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.